Thielavin C

Description

The Context of Natural Product Discovery and Development in Chemical Biology

Natural products, the diverse array of chemical compounds produced by living organisms, have long served as a foundational source for the discovery and development of new therapeutic agents. In the realm of chemical biology, these molecules are invaluable tools for probing and understanding complex biological systems. The intricate and often unique chemical structures of natural products provide a rich scaffold for identifying novel mechanisms of action and for designing new synthetic molecules with enhanced or specific biological activities. The ongoing exploration of the vast chemical diversity found in nature continues to be a critical driver of innovation in medicine and molecular sciences.

Overview of Polyketide Natural Products and Their Biosynthetic Diversity

Among the major classes of natural products, polyketides represent a particularly large and structurally varied group. These compounds are synthesized by a family of enzymes known as polyketide synthases (PKSs). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, in a process that shares similarities with fatty acid synthesis. The immense structural diversity of polyketides is a result of the modular nature of PKSs, which can vary the choice of starter and extender units, the degree of reduction of the growing polyketide chain, and the manner in which the final chain is folded and cyclized. This biosynthetic versatility gives rise to a wide range of compounds with potent biological activities, including many clinically important antibiotics, antifungals, and anticancer drugs.

Historical Perspectives on the Discovery and Initial Characterization of Thielavin C

This compound was first introduced to the scientific community in a 1983 publication that detailed the isolation and characterization of a new group of fungal metabolites. nih.gov This initial study identified this compound, along with its congeners Thielavin A and Thielavin B, as inhibitors of prostaglandin (B15479496) synthetase. nih.gov The producing organism was an ascomycetous fungus. nih.gov The structural elucidation of these novel compounds was achieved through the application of then-current spectroscopic methods, including magnetic resonance spectroscopy and mass spectrometry, which were crucial in defining their chemical architecture. nih.gov This discovery highlighted the potential of fungi as a rich source of new bioactive secondary metabolites.

Significance of this compound within the Broader Thielavin Family of Secondary Metabolites

This compound is a member of the thielavin family of fungal secondary metabolites, which are classified as depsides. researchgate.net Depsides are a subclass of polyketides characterized by the presence of two or more hydroxybenzoic acid units linked by ester bonds. researchgate.net The thielavin family is noted for its structural complexity, which can present challenges for complete structural assignment using standard spectroscopic techniques alone. nih.gov While research has elucidated the intricate biosynthetic pathway of some members of the family, such as Thielavin A, the specific enzymatic steps leading to the formation of this compound are not as well-defined. nih.govcityu.edu.hkresearchgate.net The study of individual thielavins like this compound is important for understanding the full chemical diversity of this family and for providing a more complete picture of the structure-activity relationships that govern their biological effects.

Current Research Landscape and Emerging Trends in this compound Investigation

Current research on the thielavin family is multifaceted, with a significant focus on the discovery of new analogs and the elucidation of their biosynthetic pathways. While specific recent studies dedicated exclusively to this compound are limited, the broader trends in the field suggest potential avenues for future investigation. A deeper understanding of the polyketide synthases involved in thielavin biosynthesis could pave the way for combinatorial biosynthesis approaches to generate novel, non-natural thielavins with potentially enhanced biological activities. Furthermore, while the initial bioactivity of this compound was reported as prostaglandin synthetase inhibition, there is potential for exploring its activity in other biological assays, given the wide range of activities observed for other members of the thielavin family. Advances in analytical methods, such as high-resolution mass spectrometry and advanced NMR techniques, will continue to be crucial for the unambiguous characterization of these complex molecules. nih.gov

Data Tables

Table 1: Summary of this compound

| Compound Class | Polyketide (Depside) |

| Initial Reported Biological Activity | Prostaglandin synthetase inhibitor nih.gov |

| Source Type | Fungal nih.gov |

| Year of First Report | 1983 nih.gov |

Table 2: Compound Names Mentioned in this Article

| Thielavin A |

| Thielavin B |

| This compound |

| Acetyl-CoA |

Structure

3D Structure

Properties

CAS No. |

86413-60-7 |

|---|---|

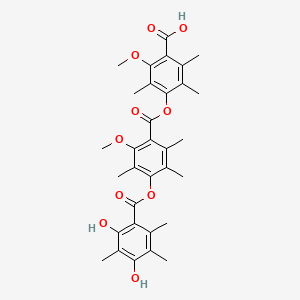

Molecular Formula |

C32H36O10 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

4-[4-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |

InChI |

InChI=1S/C32H36O10/c1-12-15(4)24(33)18(7)25(34)21(12)31(37)41-27-17(6)14(3)23(29(40-11)20(27)9)32(38)42-26-16(5)13(2)22(30(35)36)28(39-10)19(26)8/h33-34H,1-11H3,(H,35,36) |

InChI Key |

SXEAWTIIAHALTL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O)C |

Other CAS No. |

86413-60-7 |

Synonyms |

thielavin C thielavin-C |

Origin of Product |

United States |

Origin, Isolation, and Dereplication Methodologies for Thielavin C

Microbial Producers and Cultivation Strategies for Thielavin C Elucidation

Uncovering natural products like this compound often involves exploring the metabolic capabilities of various microorganisms, particularly fungi. The success of isolation is highly dependent on the chosen cultivation strategies and the specific environmental conditions provided to the producer organism.

Fungal Source Organism Identification and Characterization

This compound and related compounds have been isolated from fungal species. For instance, Colletotrichum gloeosporioides has been identified as a producer of thielavin derivatives, including novel compounds such as 3-demethylthielavin M and 3”,3'-didemethyl-3-methylthielavin N, alongside other thielavins scienceopen.com. Furthermore, Chaetomium carinthiacum ATCC 46463 has been reported to produce a range of thielavins, including thielavins F-P, in addition to the known thielavins A and B nih.gov. The marine-derived fungus Thielavia sp. UST030930-004 has also yielded new thielavin derivatives, such as thielavins W-Z mdpi.com. These findings highlight the importance of exploring diverse fungal species, including endophytic fungi like Setophoma sp., which has been a source for thielavins S-V nih.gov.

Optimized Fermentation and Culture Conditions for this compound Production

Optimizing fermentation and culture conditions is crucial for maximizing the yield and diversity of secondary metabolites, including this compound. Studies have shown that the choice of culture media significantly influences metabolite production. For example, Colletotrichum gloeosporioides exhibited variations in chemical diversity and enhanced metabolite production when cultured in rice media compared to potato dextrose broth (PDB) scienceopen.comscielo.br. The cultivation of C. gloeosporioides in rice media, carried out for 21 days under static conditions and in the absence of light, led to the identification of several thielavin derivatives scielo.br.

Key parameters that affect fungal growth and secondary metabolite production include media composition, pH, temperature, humidity, nutrient availability, and light conditions scielo.br. Adjusting these parameters can activate cryptic biosynthetic gene clusters, potentially leading to the discovery of new metabolites scielo.brfrontiersin.org. Co-cultivation strategies, where fungi are grown together with other microorganisms, have also been explored to stimulate the production of secondary metabolites that might not be produced in monocultures frontiersin.orgnih.govmdpi.com. While specific co-cultivation studies for this compound are not detailed in the provided results, the general principle of modifying growth conditions and inter-species interactions is a recognized strategy for enhancing metabolite discovery frontiersin.org.

Advanced Extraction and Purification Techniques for this compound

Once a producing microorganism is identified and cultivated, efficient extraction and purification methods are necessary to isolate this compound from the complex mixture of cellular components and other metabolites.

Solvent Extraction and Partitioning Methodologies

The initial step in isolating this compound typically involves extracting metabolites from the fungal biomass or culture broth. Ethyl acetate (B1210297) has been used as a solvent for extracting metabolites from Colletotrichum gloeosporioides cultures, with subsequent analysis of the crude extract scienceopen.comscielo.br. Following extraction, partitioning techniques, which exploit differences in the solubility of compounds in immiscible solvents, can be employed to selectively concentrate the target metabolites. While specific partitioning steps for this compound are not detailed, this is a standard procedure in natural product isolation to reduce the complexity of the extract before chromatographic separation.

Chromatographic Separation Protocols (e.g., HPLC, MPLC, Countercurrent Chromatography)

Chromatographic techniques are indispensable for separating and purifying this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for the purification of natural products, including thielavins nih.govscielo.br. For instance, HPLC was applied to the ethyl acetate extract of C. gloeosporioides to identify new thielavin derivatives scienceopen.com. Medium-pressure liquid chromatography (MPLC) and countercurrent chromatography (CCC) are also valuable preparative techniques for isolating compounds from natural sources chromatographyonline.com.

The purification process often involves multiple chromatographic steps. For example, after initial extraction, compounds might be subjected to column chromatography, followed by preparative HPLC. The specific mobile phases and stationary phases used in these techniques are critical for achieving effective separation. Studies on related thielavins and other complex molecules demonstrate the utility of reversed-phase HPLC (RP-HPLC) with water-alcohol mixtures as mobile phases chromatographyonline.comitmedicalteam.pl.

Strategies for Dereplication and Identification of this compound from Complex Mixtures

Dereplication, the process of rapidly identifying known compounds within a complex mixture, is crucial for prioritizing isolation efforts and avoiding the rediscovery of already characterized molecules.

Advanced analytical techniques are employed for the identification and structural elucidation of this compound. These include:

Mass Spectrometry (MS): Techniques like Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Time-of-Flight Mass Spectrometry (UHPLC-DAD-QTOFMS) are powerful tools for metabolic profiling and dereplication, enabling rapid analysis of microbial secondary metabolites nih.gov. High-resolution mass spectrometry (HRMS) and GC-MS are also used for structural elucidation scienceopen.comscielo.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, is fundamental for determining the detailed molecular structure of compounds like this compound scienceopen.commdpi.comnih.govscielo.br. NMR-based compound networking using platforms like MADByTE is emerging as a complementary tool to MS-based dereplication for identifying common structural features and facilitating the discovery of novel metabolites researchgate.netacs.org.

Comparative Analysis: Comparing spectral data (NMR, MS) of isolated compounds with literature data or authenticated standards is a standard method for identification scienceopen.commdpi.comscielo.br.

The combination of these techniques allows for the confident identification and structural characterization of this compound and its related analogs from complex fungal extracts.

Chemical Synthesis and Derivatization Strategies for Thielavin C

Retrosynthetic Analysis of the Thielavin C Molecular Scaffold

A retrosynthetic analysis of this compound reveals a logical path for its disassembly into simpler, more readily available starting materials. The core structure of this compound is characterized by two depside bonds, which are ester linkages between phenolic acid units. These ester bonds are the primary points for disconnection in a retrosynthetic approach.

The initial disconnection of the two depside bonds breaks down the tridepside structure into its three constituent monomeric aromatic carboxylic acid units. This approach simplifies the complex target molecule into more manageable synthetic targets. The key challenge in the forward synthesis then becomes the chemoselective formation of these ester linkages between the sterically hindered phenolic hydroxyl groups and the carboxylic acid moieties of the constituent aromatic rings.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 & 2 (Depside Bonds): Cleavage of the two ester linkages that define the tridepside structure. This yields three substituted hydroxybenzoic acid derivatives as the key building blocks.

Further Disconnections: These monomeric units can be further broken down to simpler aromatic precursors through functional group interconversions, such as the introduction of hydroxyl, carboxyl, and methyl groups onto the benzene rings.

This analysis suggests a convergent synthetic strategy, where the three key monomeric fragments are synthesized separately and then coupled together in a stepwise manner to construct the final tridepside.

Total Chemical Synthesis of this compound

While a definitive total synthesis of this compound has not been detailed in peer-reviewed literature, this subsection will outline a prospective approach based on established methods for the synthesis of similar depside natural products.

Given that this compound does not possess any stereocenters in its core structure, the primary challenge lies in regioselective and chemoselective bond formation rather than stereoselectivity. However, should chiral derivatives be targeted, the development of stereoselective methods for the synthesis of the building blocks would be crucial.

The cornerstone of any this compound synthesis is the formation of the depside (ester) bonds. The steric hindrance around the hydroxyl and carboxylic acid groups on the polysubstituted aromatic rings makes this a non-trivial transformation. Several methods have been developed for the esterification of sterically hindered phenols and carboxylic acids, which could be applicable here.

One effective method for the synthesis of lichen depsides involves the use of trifluoroacetic anhydride as a condensing agent. publish.csiro.au This powerful dehydrating agent can facilitate the direct esterification between a substituted aromatic carboxylic acid and a phenolic compound. publish.csiro.au The reaction typically proceeds by activating the carboxylic acid to form a mixed anhydride, which is then susceptible to nucleophilic attack by the phenolic hydroxyl group.

Other potential coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These reagents are commonly used in peptide synthesis but are also effective for the formation of esters, particularly in challenging cases.

Strategic functional group transformations would be necessary to prepare the monomeric building blocks. This would involve standard aromatic chemistry, such as Friedel-Crafts reactions for alkylation, electrophilic aromatic substitution for the introduction of other functional groups, and oxidation/reduction reactions to achieve the correct substitution patterns on the aromatic rings. Protecting group strategies would also be critical to ensure chemoselectivity during the coupling steps, preventing unwanted side reactions.

Advances in process chemistry and flow chemistry could potentially address some of these challenges. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. It can also enable the safe use of hazardous reagents and the telescoping of reaction sequences, reducing the need for intermediate purification steps. However, the application of these advanced techniques to the synthesis of this compound would require significant research and development.

Semi-Synthesis and Late-Stage Functionalization of this compound and Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, could be a viable alternative to total synthesis for producing this compound analogs. If a closely related natural product could be isolated in significant quantities, it could serve as a precursor for the synthesis of this compound or its derivatives. This approach can often be more efficient than a full total synthesis.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules. nih.govresearchgate.net This approach involves the selective modification of C-H bonds or other functional groups in the final stages of a synthesis. While no specific examples of LSF on this compound have been reported, this strategy holds promise for the generation of novel analogs. For instance, selective C-H activation could be used to introduce new substituents onto the aromatic rings of the this compound scaffold, leading to compounds with potentially altered biological activities. The development of regioselective LSF methods for depsides would be a significant enabling technology in this area.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are crucial for exploring its structure-activity relationship (SAR) and for developing new therapeutic agents with improved properties. By systematically modifying the structure of this compound, it is possible to identify the key structural features responsible for its biological activity.

Potential modifications to the this compound scaffold could include:

Variation of the substitution pattern on the aromatic rings: The number and position of methyl and hydroxyl groups could be altered to probe their importance for biological activity.

Modification of the depside linkages: The ester bonds could be replaced with more stable amide bonds or other bioisosteres to improve metabolic stability.

Introduction of new functional groups: The addition of functional groups such as halogens, nitro groups, or amino groups could lead to enhanced potency or altered selectivity.

The synthesis of these analogs would likely follow similar strategies to the proposed total synthesis of this compound, utilizing a convergent approach with modified monomeric building blocks. The biological evaluation of these synthesized analogs would then provide valuable insights into the SAR of the Thielavin class of compounds, guiding the design of future generations of molecules with optimized therapeutic potential.

Strategies for Structural Diversification and Library Generation

The generation of a library of this compound analogs is a crucial step in exploring its structure-activity relationship (SAR) and identifying derivatives with potentially enhanced biological activities. While specific examples for this compound are not readily found, general strategies employed for the diversification of natural product scaffolds can be hypothetically applied.

One common approach involves the modification of existing functional groups on the this compound core structure. The phenolic hydroxyl groups present on the aromatic rings are prime targets for derivatization. These could be subjected to a variety of chemical transformations, including but not limited to:

Alkylation: Introduction of various alkyl chains to modify lipophilicity and steric bulk.

Acylation: Esterification with a diverse range of carboxylic acids to introduce different functional groups and probe for key interactions with biological targets.

Combinatorial chemistry approaches could be employed to rapidly generate a large number of such derivatives. uomustansiriyah.edu.iqnih.govescholarship.orgnih.gov By utilizing a "split-and-pool" synthesis strategy or parallel synthesis techniques, a library of this compound analogs with diverse substitutions on the phenolic hydroxyls could be efficiently constructed.

Another avenue for diversification lies in the modification of the depside ester linkages. Selective hydrolysis followed by re-esterification with a library of different carboxylic acids or phenols could yield a wide array of analogs with altered core structures. However, achieving regioselective hydrolysis and esterification in a poly-ester compound like this compound would present a significant synthetic challenge.

The following table outlines potential diversification strategies and the resulting analog types:

| Diversification Strategy | Target Functional Group | Potential Analog Types |

| Alkylation | Phenolic Hydroxyls | Alkoxy-Thielavin C derivatives |

| Acylation | Phenolic Hydroxyls | Acyl-Thielavin C esters |

| Etherification | Phenolic Hydroxyls | Aryl ether-Thielavin C derivatives |

| Ester Modification | Depside Ester Linkages | This compound analogs with modified ester bonds |

Incorporation of Non-Natural Building Blocks into this compound Scaffolds

The incorporation of non-natural building blocks into the this compound scaffold represents a more advanced strategy for generating novel chemical entities with potentially unique biological properties. This approach moves beyond simple derivatization to fundamentally alter the core structure of the molecule.

Given that this compound is a depside composed of hydroxybenzoic acid units, the incorporation of non-natural building blocks would likely involve a total synthesis approach. nih.gov A retrosynthetic analysis would disconnect the molecule at its ester linkages, leading to substituted benzoic acid monomers. By synthesizing non-natural variants of these monomers and incorporating them into the synthetic route, novel this compound scaffolds could be constructed.

For instance, non-natural benzoic acid derivatives could feature:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms to modulate electronic properties and potential halogen bonding interactions.

Alternative Alkyl Substituents: Replacing the methyl groups with other alkyl or cycloalkyl groups to probe steric and hydrophobic interactions.

While the concept of incorporating non-natural amino acids into peptides and proteins is well-established, the analogous incorporation of non-natural building blocks into polyketide-derived natural products like this compound via purely synthetic routes is a frontier in medicinal chemistry. nih.govgoogle.comnih.govresearchgate.netd-nb.info The development of efficient and flexible total synthesis strategies will be paramount to enabling the exploration of this compound analogs containing such non-natural moieties.

The table below summarizes potential non-natural building blocks and their rationale for incorporation:

| Non-Natural Building Block | Rationale for Incorporation |

| Halogenated Benzoic Acids | Modulate electronic properties, introduce halogen bonding |

| Benzoic Acids with Novel Alkyl Groups | Probe steric and hydrophobic interactions |

| Heterocyclic Carboxylic Acids | Introduce new hydrogen bonding motifs, alter geometry |

Biological Activities and Mechanistic Insights of Thielavin C Excluding Clinical Human Data

In Vitro Biological Activity Profiling of Thielavin C

Cellular Growth Inhibition and Cytotoxicity in Pre-clinical Models

This compound and its derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. Studies have shown that thielavins can induce moderate cytotoxic activities. For instance, a series of thielavins, including compounds structurally related to this compound, exhibited cytotoxic effects against human breast cancer (MDA-MB-231), ovarian cancer (OVCAR3), and melanoma (MDA-MB-435) cell lines, with IC50 values generally ranging from 8 to 24 μM. nih.gov Another study reported that the macrocyclic antibiotic Thielavin A showed inhibitory effects on cell proliferation in HL-60 cells with an IC50 of 221.3 nM. labclinics.com

Table 1: Cytotoxicity of Thielavin Derivatives in Pre-clinical Cancer Cell Line Models

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| Thielavin I | MDA-MB-231 | Human Breast Cancer | ~8-24 |

| Thielavin V | OVCAR3 | Human Ovarian Cancer | ~8-24 |

| Thielavin Q | MDA-MB-435 | Human Melanoma | ~8-24 |

| Thielavin Z8 | MDA-MB-435 | Human Melanoma | ~8-24 |

| Thielavin A | HL-60 | Human Promyelocytic Leukemia | 0.2213 |

Data derived from multiple studies. nih.govlabclinics.com

Antimicrobial Spectrum and Mechanism in Microbial Pathogens

This compound is part of a broader family of compounds that exhibit notable antimicrobial properties. nih.govontosight.ai Thielavins have been reported to possess antibacterial and antifungal activities. nih.govontosight.ai The proposed mechanism for their antibacterial action involves the disruption of cell membrane integrity and interference with essential cellular processes. ontosight.ai For instance, some depsides, the chemical class to which thielavins belong, show activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net While specific data on this compound's direct antimicrobial spectrum is limited in the provided results, the general activity of the thielavin class suggests its potential in this area. nih.govontosight.ai Some sources indicate that thielavins can inhibit peptidoglycan formation, a crucial component of the bacterial cell wall. toku-e.comusbio.net

Enzyme Inhibition Profiles

This compound and its analogs have been identified as inhibitors of several key enzymes, highlighting their potential to modulate various biological pathways.

Glucose-6-phosphatase (G6Pase): Thielavins, as a class, are recognized as inhibitors of G6Pase. toku-e.combioaustralis.comlookchem.comjst.go.jp This enzyme plays a critical role in glucose homeostasis. Structure-activity relationship studies suggest that the presence of three benzoic acid units and carboxylic acid functions are essential for G6Pase inhibition. lookchem.comjst.go.jp Thielavin A, a related compound, inhibits G6Pase in rat liver microsomes with an IC50 value of 4.6 µM. caymanchem.com

Phospholipase A2 (PLA2) and Phospholipase C (PLC): Thielavins have shown inhibitory activity against phospholipases. researchgate.net Specifically, Thielavin B is a potent inhibitor of phospholipase C. toku-e.comusbio.net Related compounds, the thielocins, are novel phospholipase A2 inhibitors. researchgate.netdntb.gov.ua These enzymes are involved in inflammatory processes and signal transduction.

Telomerase: Thielavin B has been shown to inhibit telomerase activity. caymanchem.combioaustralis.com Telomerase is an enzyme crucial for maintaining telomere length and is a key target in cancer research. nih.gov

α-Glucosidase: Thielavin A acts as a non-competitive inhibitor of α-glucosidase from Saccharomyces cerevisiae with an IC50 value of 23.8 µM. caymanchem.comvulcanchem.com Other thielavins, J and K, also inhibit this enzyme with IC50 values of 15.8 µM and 22.1 µM, respectively. nih.govresearchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes.

Prostaglandin (B15479496) Biosynthesis: Thielavins A and B are known inhibitors of prostaglandin biosynthesis. toku-e.comvulcanchem.com They inhibit cyclooxygenase (COX), blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the subsequent conversion of PGH2 to prostaglandin E2 (PGE2). caymanchem.comcaymanchem.comvulcanchem.com The IC50 values for Thielavin A are 10 µM for the first step and 40 µM for the second. caymanchem.com For Thielavin B, the IC50 values are 40 µM and 9 µM, respectively. caymanchem.com

Table 2: Enzyme Inhibition Profile of Thielavin Derivatives

| Enzyme | Thielavin Derivative | IC50 Value (µM) | Notes |

|---|---|---|---|

| Glucose-6-phosphatase | Thielavin A | 4.6 | Rat liver microsomes. caymanchem.com |

| α-Glucosidase | Thielavin A | 23.8 | From Saccharomyces cerevisiae. caymanchem.comvulcanchem.com |

| α-Glucosidase | Thielavin J | 15.8 | From Saccharomyces cerevisiae. nih.govresearchgate.net |

| α-Glucosidase | Thielavin K | 22.1 | From Saccharomyces cerevisiae. nih.govresearchgate.net |

| Prostaglandin Biosynthesis (Arachidonic Acid to PGH2) | Thielavin A | 10 | caymanchem.com |

| Prostaglandin Biosynthesis (PGH2 to PGE2) | Thielavin A | 40 | caymanchem.com |

| Prostaglandin Biosynthesis (Arachidonic Acid to PGH2) | Thielavin B | 40 | caymanchem.com |

| Prostaglandin Biosynthesis (PGH2 to PGE2) | Thielavin B | 9 | caymanchem.com |

This table presents a selection of enzyme inhibition data for thielavin derivatives. caymanchem.comcaymanchem.comvulcanchem.comnih.govresearchgate.net

Other Reported Biological Modulations

Beyond the activities mentioned above, thielavins have been investigated for other biological effects. Notably, several thielavin compounds have demonstrated antifouling activity against the cyprids of the barnacle Balanus (=Amphibalanus) amphitrite. nih.govnih.gov Thielavins W, X, Y, and several Z derivatives showed activity with EC50 values ranging from 2.95 ± 0.59 to 69.19 ± 9.51 μM. nih.gov This indicates a potential application for these compounds in marine environments to prevent biofouling.

Elucidation of Molecular Targets and Mechanism of Action of this compound

The diverse biological activities of this compound and its analogs arise from their ability to interact with multiple molecular targets. The primary mechanism of action for many of its effects appears to be enzyme inhibition. toku-e.comcaymanchem.comcaymanchem.comvulcanchem.com By binding to the active sites or allosteric sites of enzymes like G6Pase, PLA2, COX, and α-glucosidase, thielavins can effectively block their catalytic function. lookchem.comjst.go.jpcaymanchem.comvulcanchem.com

The structural features of the thielavin scaffold, particularly the arrangement of the benzoic acid units and their substitutions, are crucial for their inhibitory potency and selectivity. lookchem.comjst.go.jp For instance, the inhibition of G6Pase is dependent on the presence of three benzoic acid units and carboxylic acid functionalities. lookchem.comjst.go.jp

The antimicrobial action is likely due to the disruption of microbial cell membranes and the inhibition of essential enzymes like those involved in peptidoglycan synthesis. ontosight.aitoku-e.comusbio.net The cytotoxic effects observed in cancer cell lines could be a result of a combination of factors, including the inhibition of critical enzymes like telomerase and the induction of apoptotic pathways, though the precise mechanisms require further detailed investigation. nih.govcaymanchem.com The antifouling activity is another area where the molecular mechanism is still under exploration but likely involves interference with larval settlement processes. nih.gov

Identification of Specific Protein or Nucleic Acid Binding Partners

Research has identified Phospholipase A2 (PLA2) as a direct protein binding partner for this compound. nih.gov Specifically, the compound has been shown to inhibit different isoforms of this enzyme.

Phospholipase A2 enzymes are key proteins involved in various physiological processes, including the inflammatory response, by catalyzing the hydrolysis of phospholipids (B1166683) to produce fatty acids, such as arachidonic acid, and lysophospholipids. The inhibitory activity of this compound against PLA2 has been quantified, demonstrating its potential as a modulator of this enzyme's function.

The table below summarizes the inhibitory concentrations (IC50) of this compound against different PLA2 isoforms as documented in the literature. nih.gov

| Target Protein | Source Organism | IC50 Value (µM) |

| Phospholipase A2-II | Rat | 0.46 |

| Phospholipase A2-II | Human | 2.1 |

This table presents the concentration of this compound required to inhibit 50% of the activity of specific Phospholipase A2 isoforms.

Interaction with Cellular Pathways (e.g., signal transduction, metabolic pathways)

The identified inhibitory action of this compound on Phospholipase A2 directly implies its interaction with significant cellular pathways.

Inflammatory and Eicosanoid Pathways : By inhibiting PLA2, this compound can interfere with the initial step of the arachidonic acid cascade. This cascade is a major component of the inflammatory response, leading to the production of prostaglandins (B1171923) and leukotrienes. The ability to block this enzyme suggests that this compound can modulate inflammatory signaling pathways.

Calcium Signaling : Certain isoforms of Phospholipase A2 are calcium-dependent. Calmodulin (CaM), a primary calcium-binding protein, is a critical regulator of numerous Ca2+-dependent cellular processes. nih.govmdpi.com While direct interaction with CaM has not been reported for this compound, its action on a calcium-dependent enzyme links it to cellular signaling events that are modulated by intracellular calcium levels. nih.gov These processes include gene expression, cell proliferation, and apoptosis. mdpi.com

Metabolic Regulation : PLA2 enzymes are also involved in various metabolic processes. For instance, Protein-tyrosine phosphatase 1B (PTP1B) is known as a negative regulator within the insulin (B600854) signaling pathway, and its inhibition is a target for treating type 2 diabetes and other metabolic disorders. nih.gov While this compound has not been shown to inhibit PTP1B directly, its demonstrated activity against other enzymes integral to cellular metabolism, like PLA2, highlights its potential to interact with metabolic pathways. nih.govmdpi.com

Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, dynamics simulations)

Based on a review of the available scientific literature, no studies involving computational modeling, such as molecular docking or dynamics simulations, have been published specifically for this compound to visualize or predict its interaction with protein targets.

In Vivo Pre-clinical Efficacy Studies of this compound in Animal Models

The following subsections address the evaluation of this compound in live animal models.

Evaluation of Pharmacodynamic Effects in Disease Models (e.g., inflammation, infection, metabolic disorders in animals)

While the pharmacodynamic effect of this compound has been established in vitro through its inhibition of Phospholipase A2 isolated from rats nih.gov, a review of published scientific studies indicates a lack of in vivo research where the compound was administered to animal models of disease to evaluate its efficacy.

Contribution of this compound to Phenotypic Changes in Model Organisms

There is currently no information available in the scientific literature regarding the contribution of this compound to specific phenotypic changes in any model organisms.

Mechanistic Insights Derived from In Vivo Pre-clinical Investigations

As no in vivo pre-clinical investigations for this compound have been reported, there are no mechanistic insights derived from such studies at this time.

Structure Activity Relationship Sar Studies of Thielavin C and Its Analogs

Correlation of Structural Features with Biological Potency and Selectivity

Research into the biological activities of Thielavins, including Thielavin C, has provided initial insights into the critical structural elements responsible for their efficacy. Specifically, studies investigating Thielavins as inhibitors of Glucose-6-phosphatase (G6Pase) have identified key structural requirements for this activity. It has been determined that the presence of three benzoic acid units and carboxylic acid functional groups within the Thielavin structure are essential for potent G6Pase inhibition researchgate.net. While detailed SAR studies involving a broad range of this compound analogs that systematically modify these features are not extensively documented in the provided literature, this finding establishes a foundational understanding of which molecular components are crucial for its interaction with G6Pase.

Table 6.1: Correlation of Structural Features with G6Pase Inhibition

| Structural Feature(s) | Biological Activity/Target | Impact on Potency | Selectivity Information | Citation |

| Presence of three benzoic acid units | G6Pase Inhibition | Essential | Not specified | researchgate.net |

| Presence of carboxylic acid functions | G6Pase Inhibition | Essential | Not specified | researchgate.net |

Identification of Key Pharmacophores and Structural Motifs for Desired Activities

This compound belongs to the class of depsides, which are characterized by ester linkages between hydroxybenzoic acid moieties ontosight.ai, nih.gov. For instance, Thielavin A, a related compound, is structured from one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units researchgate.net, researchgate.net. The identified essential structural components for G6Pase inhibition—namely, the three benzoic acid units and carboxylic acid functional groups—can be considered key structural motifs contributing to the biological activity of Thielavins researchgate.net. Although specific pharmacophore models tailored for this compound are not detailed in the reviewed literature, these essential functional groups likely serve as critical interaction points with biological targets. General principles of pharmacophore modeling suggest that hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings are vital for molecular recognition and binding dovepress.com, nih.gov.

Impact of Stereochemistry on this compound's Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity researchgate.net, longdom.org, solubilityofthings.com, mhmedical.com. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological effects, potencies, and toxicities due to their selective interactions with chiral biological targets such as enzymes and receptors researchgate.net, longdom.org, solubilityofthings.com. While the specific stereochemical configuration of this compound and its potential chiral centers are not explicitly detailed in the provided search results, the general understanding of stereochemistry's influence on drug efficacy is well-established researchgate.net, longdom.org, solubilityofthings.com, michberk.com, mhmedical.com. Should this compound possess chiral centers, different stereoisomers would likely display varying degrees of biological activity. However, specific studies detailing the synthesis and comparative biological evaluation of this compound stereoisomers are not available in the analyzed literature.

Ligand-Target Binding Affinities and Their Relationship to Structural Modifications

Thielavin A has been identified as an inhibitor of human Cyclin-Dependent Kinase 2 (CDK2), demonstrating a binding affinity (Kiapp) of 44 nM researchgate.net. Structural analysis of Thielavin A in complex with CDK2 has revealed the molecular basis for its ATP-competitive inhibition researchgate.net. This finding establishes a direct link between a Thielavin compound, a specific biological target (CDK2), its binding affinity, and its mechanism of action. Such detailed structural insights are invaluable for understanding how modifications to the Thielavin structure might influence its binding affinity and selectivity towards CDK2 or other related kinases.

Furthermore, Thielavins A and B have been shown to inhibit prostaglandin (B15479496) biosynthesis, with differential effects on specific enzymatic steps nih.gov. Thielavin A selectively inhibits the conversion of arachidonic acid to prostaglandin H2, whereas Thielavin B is more effective in inhibiting prostaglandin E2 synthesis from the endoperoxide intermediate nih.gov. This differential inhibition suggests that subtle structural variations between Thielavin A and B lead to distinct interactions with the enzymes in the prostaglandin synthesis pathway, thereby influencing their binding affinities and specific inhibitory profiles.

Binding affinity, quantified by parameters such as the dissociation constant (KD) or inhibition constant (Ki), reflects the strength of the interaction between a ligand and its target malvernpanalytical.com, nih.gov. These interactions are mediated by various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces malvernpanalytical.com, mdpi.com. Consequently, structural modifications to this compound would aim to optimize these interactions, thereby modulating its binding affinity and selectivity for desired biological targets.

Advanced Spectroscopic and Analytical Methodologies in Thielavin C Research

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the molecular formula of Thielavin C. By providing precise mass-to-charge ratio (m/z) values, HRMS allows researchers to distinguish between elemental compositions that might otherwise appear identical at lower resolutions msu.eduyoutube.com. This precision is vital for confirming the identity of this compound and its derivatives.

Furthermore, HRMS, particularly when coupled with fragmentation techniques like Collision-Induced Dissociation (CID), provides invaluable insights into the molecule's structure through fragmentation analysis longdom.org. By inducing controlled fragmentation of this compound ions, researchers can analyze the resulting fragment ions. These fragmentation patterns act as molecular fingerprints, revealing the connectivity of atoms and the presence of specific functional groups within the molecule nih.govresearchgate.netwindows.netlcms.czkg.ac.rs. Comparing experimental fragmentation patterns with predicted pathways aids in the definitive structural assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound, offering detailed information about the arrangement of atoms and their connectivity nih.govnih.govresearchgate.netlibretexts.org.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR provides information about the number, type, and chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton of the molecule nih.govlibretexts.orgrsc.orgacs.orgkaust.edu.samdpi.com. The chemical shifts, splitting patterns (coupling constants), and integration values in ¹H NMR spectra are critical for identifying individual protons and their neighboring atoms. ¹³C NMR, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in distinguishing carbon types (CH₃, CH₂, CH, quaternary carbons) emerypharma.com.

2D NMR Techniques: To overcome the complexity often encountered with natural products like this compound, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled through bonds, typically ¹H-¹H couplings, helping to map out proton networks nih.govmdpi.comepfl.chsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations), thereby assigning specific proton signals to their directly attached carbon atoms nih.govresearchgate.netmdpi.comepfl.chsdsu.educolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds (¹H-¹³C multiple-bond correlations), which is crucial for connecting different molecular fragments and assigning quaternary carbons nih.govresearchgate.netmdpi.comepfl.chsdsu.educolumbia.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if not directly bonded, providing information about the molecule's conformation and relative spatial arrangement of atoms nih.govacs.org.

These combined NMR experiments are essential for a complete structural assignment and can also provide insights into the conformational flexibility of this compound in solution nih.govnih.gov.

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures of this compound with Targets

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state, including the absolute stereochemistry of chiral centers mpg.deresearchgate.netresearchgate.netxtalpi.comresearchgate.netsci-hub.seiiarjournals.orgsoton.ac.uksaspublishers.com. For this compound, obtaining single crystals suitable for X-ray diffraction allows for an unambiguous determination of its atomic arrangement, including the precise spatial orientation of its substituents. This is particularly important for molecules with multiple chiral centers, as it defines their absolute configuration researchgate.netsoton.ac.uk.

Beyond determining the intrinsic structure, X-ray crystallography can also be used to study co-crystal structures of this compound with target molecules, such as proteins or other biologically relevant compounds mpg.deresearchgate.netsaspublishers.comresearchgate.net. By co-crystallizing this compound with a target, researchers can visualize the precise binding interactions at an atomic level, providing crucial information for understanding its mechanism of action or for drug design. The process involves analyzing the diffraction pattern produced when X-rays interact with the crystal lattice to reconstruct the electron density map and thus the molecular structure researchgate.netsci-hub.sesaspublishers.com.

Circular Dichroism (CD) Spectroscopy for Chiral Structure Elucidation

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the stereochemistry of chiral molecules soton.ac.ukbath.ac.ukspectroscopyasia.comrsc.orgnih.gov. Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. This technique is highly valuable for determining the absolute configuration of this compound, especially when X-ray crystallography is not feasible due to the inability to obtain suitable single crystals researchgate.netsoton.ac.ukspectroscopyasia.comnih.govthieme-connect.com.

By comparing the experimental CD spectrum of this compound with spectra predicted using computational methods (e.g., Time-Dependent Density Functional Theory - TDDFT), researchers can assign its absolute configuration spectroscopyasia.comnih.govthieme-connect.com. This method provides complementary information to X-ray crystallography and is particularly useful for analyzing molecules in solution bath.ac.ukspectroscopyasia.com.

Chromatographic-Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolomics and Biosynthetic Intermediate Detection

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for analyzing complex biological samples and identifying this compound and its related compounds windows.netkg.ac.rsontosight.ai.

LC-MS/MS: This technique separates components of a mixture using liquid chromatography before they enter the mass spectrometer. The MS/MS capability allows for tandem mass spectrometry, where selected ions are fragmented, providing structural information similar to HRMS fragmentation analysis longdom.orglcms.czkg.ac.rs. LC-MS/MS is extensively used in metabolomics studies to identify and quantify this compound and its metabolites in biological systems, offering insights into its metabolic fate ontosight.ai. It is also instrumental in detecting biosynthetic intermediates, helping to map out the metabolic pathways leading to this compound production.

GC-MS: While less commonly applied to larger, less volatile molecules like this compound unless derivatized, GC-MS is effective for analyzing volatile compounds and can also be used to identify biosynthetic intermediates or degradation products.

These powerful analytical tools enable researchers to track this compound in complex matrices, understand its biological transformation, and unravel its biosynthetic origins.

Compound List:

this compound

Challenges, Opportunities, and Future Research Directions for Thielavin C

Overcoming Biosynthetic Pathway Bottlenecks for Enhanced Production

The biosynthesis of Thielavin C is orchestrated by a sophisticated enzymatic machinery, primarily involving polyketide synthases (PKSs), such as ThiA vulcanchem.comresearchgate.netresearchgate.netnih.gov. ThiA exhibits an unusual domain organization, with a C-terminal methyltransferase (MT) domain following the thioesterase (TE) domain, which is crucial for catalyzing ester bond formation and subsequent chain hydrolysis vulcanchem.comresearchgate.netresearchgate.netnih.gov. Despite the identification of key enzymes, significant bottlenecks exist in achieving efficient and scalable production.

Challenges include optimizing fermentation conditions, such as media composition, light exposure, and temperature, which can profoundly influence fungal growth and secondary metabolite output scielo.br. Activating cryptic biosynthetic gene clusters (BGCs) and overcoming limitations in precursor supply are also critical hurdles scielo.brfrontiersin.org. Enhancing production often requires metabolic engineering and synthetic biology approaches to optimize the activity of PKS enzymes and their associated pathways frontiersin.org. Future research should focus on detailed characterization of the entire biosynthetic pathway, including regulatory elements and precursor supply, to enable rational engineering strategies for increased yields.

Development of Novel Synthetic Strategies for Complex this compound Analogs

This compound's complex tridepside structure, comprising multiple ester-linked hydroxybenzoic acid units, poses a considerable challenge for total chemical synthesis ontosight.airesearchgate.netnih.gov. The sparsity of proton-proton coupling and the presence of highly substituted carbons complicate structure elucidation and subsequent synthetic efforts nih.gov. Developing novel synthetic strategies is crucial for generating analogs with potentially improved or novel biological activities and for conducting detailed structure-activity relationship (SAR) studies nih.gov.

Opportunities lie in exploring advanced synthetic methodologies, including stereoselective bond formations, regioselective functionalizations, and efficient assembly of the depside core. The synthesis of complex natural products, such as terpenoids, has seen significant advancements, providing a blueprint for tackling molecules like this compound uchicago.educhemrxiv.orgscripps.edursc.org. Future research should aim to develop robust and scalable synthetic routes that allow for the systematic modification of this compound's structure to create diverse analogs for biological screening.

Table 1: Key Enzymes in Thielavin Biosynthesis

| Enzyme Name | Associated PKS | Key Role in Biosynthesis | Notes |

| ThiA | N/A | Catalyzes depside bond formation and chain hydrolysis; heterotrimeric assembly | Possesses unusual C-terminal MT domain; tandem ACP domains critical for programmed methylation vulcanchem.comresearchgate.netresearchgate.netnih.gov |

| TE Domain | ThiA | Catalyzes ester bond formation and chain release | Responsible for two rounds of ester bond formation in Thielavin A biosynthesis researchgate.netnih.gov |

| MT Domain | ThiA | Involved in programmed methylation | Located at the C-terminus of ThiA, works in conjunction with tandem ACP domains vulcanchem.comresearchgate.netresearchgate.netnih.gov |

Identification of Unexplored Biological Activities and Novel Therapeutic Targets

This compound and its derivatives have demonstrated a range of significant biological activities, including potent inhibition of prostaglandin (B15479496) biosynthesis (COX inhibition), glucose-6-phosphatase (G6Pase), and α-glucosidase vulcanchem.comresearchgate.netmedchemexpress.comcaymanchem.commdpi.comcapes.gov.br. These activities suggest potential applications in managing inflammatory conditions and metabolic disorders like diabetes. Thielavins also exhibit antibacterial, antifungal, antiviral, antioxidant, and antifouling properties ontosight.aimdpi.com.

However, many biological activities and precise molecular targets remain to be fully elucidated. Future research should focus on comprehensive screening of this compound and its synthetic analogs against a broader spectrum of biological targets and disease models. Exploring its potential in areas such as neuroprotection, cancer therapy, and as an inhibitor of other key enzymes (e.g., indoleamine 2,3-dioxygenase, IDO1) could reveal novel therapeutic avenues mdpi.comacs.org. Identifying specific protein targets and understanding the detailed mechanisms of action are critical next steps.

Conclusion

Summary of Major Scientific Contributions and Breakthroughs in Thielavin C Research

This compound, a complex polyketide isolated from fungal sources such as Thielavia species ontosight.ai, represents a significant natural product with a diverse array of biological activities. Its chemical structure, characterized by a benzoic acid moiety linked to a polyketide-derived ring system ontosight.ai, has been a subject of interest for its multifaceted bioactivity profile. Key scientific contributions stem from its potent inhibitory effects against various enzymes and microorganisms. This compound and its related compounds, such as Thielavin B and G, have demonstrated significant inhibitory activity against glucose-6-phosphatase (G6Pase), an enzyme crucial in glucose metabolism nih.govcapes.gov.brtoku-e.com. For instance, Thielavin G has shown a potent IC₅₀ of 0.33 µM for G6Pase inhibition, while Thielavin B exhibits an IC₅₀ of 5.5 µM nih.govcapes.gov.br. Structure-activity relationship studies indicate that the presence of three benzoic acid units and carboxylic acid functions are essential for this inhibitory action nih.govcapes.gov.br.

Beyond metabolic enzyme inhibition, Thielavin compounds, including Thielavin A and B, are recognized as inhibitors of prostaglandin (B15479496) biosynthesis, impacting pathways involved in inflammation and pain toku-e.commedchemexpress.combioaustralis.com. Thielavin B further exhibits potent inhibitory activity against phospholipase C (PLC), an enzyme implicated in cellular signaling and disease pathogenesis, as well as against telomerase activity, which is relevant in cancer and aging research toku-e.combioaustralis.comglpbio.com. Additionally, Thielavin B has been identified as an inhibitor of bacterial transglycosylases, enzymes critical for bacterial cell wall synthesis toku-e.combioaustralis.com. The compound also displays broader antimicrobial properties, including antibacterial activity against a range of bacteria and antifungal activity against various fungal strains ontosight.ai. Its antioxidant and anti-inflammatory effects further contribute to its scientific significance ontosight.ai.

Table 1: Key Biological Activities and Enzyme Inhibition of Thielavin Compounds

| Compound | Biological Activity / Target | Reported IC₅₀ Value (µM) | Citation(s) |

| Thielavin G | Glucose-6-phosphatase (G6Pase) Inhibitor | 0.33 | nih.govcapes.gov.br |

| Thielavin B | Glucose-6-phosphatase (G6Pase) Inhibitor | 5.5 | nih.govcapes.gov.br |

| Thielavin A | Prostaglandin Biosynthesis Inhibitor | Not specified | toku-e.commedchemexpress.combioaustralis.com |

| Thielavin B | Phospholipase C (PLC) Inhibitor | Not specified | toku-e.combioaustralis.com |

| Thielavin B | Telomerase Activity Inhibitor | Not specified | toku-e.comglpbio.com |

| Thielavin B | Bacterial Transglycosylase Inhibitor | Not specified | toku-e.combioaustralis.com |

| Thielavins (general) | Indoleamine 2,3-dioxygenase Inhibitor | Not specified | mdpi.com |

| This compound | Antibacterial, Antifungal, Antioxidant, Anti-inflammatory | Not specified | ontosight.ai |

Broader Implications of this compound Studies for Natural Product Drug Discovery and Chemical Biology

The research surrounding this compound and its analogues has significant implications for both natural product drug discovery and chemical biology. As a complex polyketide with a diverse bioactivity spectrum, this compound serves as a valuable lead compound or scaffold for the development of novel therapeutic agents. Its potent enzyme inhibitory activities, particularly against G6Pase, PLC, and prostaglandin synthetase, highlight its potential in addressing metabolic disorders, inflammatory conditions, and diseases like cancer nih.govcapes.gov.brtoku-e.commedchemexpress.combioaustralis.comrsc.org. The identification of specific structural features essential for G6Pase inhibition, such as the presence of three benzoic acid units and carboxylic acid functions, provides critical insights for medicinal chemists designing synthetic analogues with improved efficacy and specificity nih.govcapes.gov.br.

In the realm of chemical biology, this compound and its related compounds are instrumental tools for elucidating complex biological pathways and enzyme mechanisms. For instance, studies on the biosynthesis of Thielavin A have revealed the intricate workings of polyketide synthases (PKSs), specifically the ThiA PKS, which possesses an unusual domain organization that allows for programmed methylation and the selective synthesis of heterotrimeric depsides researchgate.netnih.gov. Understanding these biosynthetic pathways offers fundamental insights into the programming rules of fungal PKSs, contributing to the broader field of natural product biosynthesis and synthetic biology. The ability of Thielavins to inhibit enzymes like telomerase and bacterial transglycosylases also provides chemical probes for studying cellular processes related to aging, cancer proliferation, and bacterial pathogenesis toku-e.combioaustralis.comglpbio.com.

Outlook on the Translational Potential of this compound-Derived Research (Pre-clinical focus)

The pre-clinical findings on this compound and its related compounds suggest a promising outlook for translational research, particularly in the development of novel therapeutics. The compound's established antibacterial and antifungal activities position it as a potential candidate for combating infectious diseases, a critical area given the rise of antimicrobial resistance ontosight.ai. Its potent antioxidant and anti-inflammatory properties also indicate therapeutic potential for conditions characterized by oxidative stress and inflammation ontosight.ai.

More specifically, the inhibition of G6Pase by Thielavins points towards applications in managing metabolic disorders, such as type 2 diabetes, where G6Pase plays a pivotal role in hepatic glucose production nih.govcapes.gov.br. Similarly, the inhibition of prostaglandin biosynthesis suggests avenues for developing new anti-inflammatory agents or analgesics toku-e.commedchemexpress.combioaustralis.com. The observed inhibition of PLC and telomerase activity by Thielavin B further expands its potential, with implications for cancer therapy, as these enzymes are often dysregulated in malignant cells toku-e.combioaustralis.comglpbio.comrsc.org.

While these pre-clinical activities are encouraging, further rigorous research is essential to fully explore the translational potential of this compound-derived compounds. This includes detailed pharmacokinetic and pharmacodynamic studies, optimization of chemical structures for enhanced efficacy and reduced toxicity, and comprehensive pre-clinical efficacy testing in relevant disease models. The insights gained from understanding its biosynthesis and structure-activity relationships will be crucial in guiding the development of these natural products into viable therapeutic agents.

Q & A

Q. Q1. What are the primary biological targets of Thielavin C, and how are these activities validated experimentally?

this compound exhibits inhibitory activity against phospholipase A2 (PLA2) isoforms, with IC50 values of 0.46 μM (rat PLA2-II) and 2.1 μM (human PLA2-II) . Validation involves in vitro enzymatic assays using purified PLA2 isoforms, with activity compared to controls like mepacrine (320 μM) . Dose-response curves and statistical analysis (e.g., nonlinear regression) are critical for determining IC50 values. Researchers must confirm specificity via counter-screening against unrelated enzymes (e.g., α-glucosidase) to rule off-target effects .

Q. Q2. How should researchers design experiments to assess this compound’s enzyme inhibition kinetics?

To determine inhibition mechanisms (competitive/non-competitive), use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses. For this compound’s α-glucosidase inhibition (IC50 = 23.8 μM), measure initial reaction rates spectrophotometrically and analyze via Lineweaver-Burk plots . Include positive controls (e.g., acarbose for α-glucosidase) and validate reproducibility across triplicate trials .

Q. Q3. What are the standard methods for isolating and characterizing this compound from fungal sources?

Isolation typically involves fermentation of Talaromyces spp., followed by solvent extraction (ethyl acetate), and chromatographic purification (HPLC, silica gel). Structural elucidation requires NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY) and HRMS . Purity must exceed 95% (HPLC-UV), with identity confirmed via comparison to published spectral data .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s reported bioactivity across studies (e.g., varying IC50 values)?

Discrepancies may arise from differences in assay conditions (e.g., enzyme sources, pH, temperature) or statistical methods. For example, rat vs. human PLA2-II isoforms show distinct sensitivity (IC50 = 0.46 μM vs. 2.1 μM) . Standardize protocols using guidelines from journals like Medicinal Chemistry Communications: report full experimental parameters (buffer composition, incubation time) and apply ANOVA to assess inter-study variability . Cross-validate findings with orthogonal assays (e.g., cell-based PLA2 inhibition) .

Q. Q5. What strategies optimize this compound’s bioactivity in in vivo models while addressing pharmacokinetic limitations?

this compound’s poor solubility and bioavailability require formulation optimization. Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility . For in vivo PLA2 inhibition studies, employ LPS-induced inflammation models in rodents, with plasma/tissue sampling for LC-MS quantification. Compare AUC (area under the curve) and half-life to establish dose regimens .

Q. Q6. How can structural modifications of this compound improve selectivity for human PLA2-II over off-target enzymes?

Use SAR (structure-activity relationship) studies focusing on the depside core. Introduce substituents at C-3 or C-5 to enhance binding affinity, guided by molecular docking (e.g., AutoDock Vina) against human PLA2-II crystal structures (PDB: 1KVO). Validate selectivity via enzyme panels (e.g., COX-1/2, α-glucosidase) and assess cytotoxicity in primary cell lines .

Q. Q7. What statistical approaches are essential for analyzing this compound’s dose-dependent effects in complex biological systems?

For non-linear responses (e.g., biphasic inhibition), use mixed-effects modeling or segmented regression. Report 95% confidence intervals for IC50 values and apply Bonferroni correction for multiple comparisons . Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Methodological Guidance

Q. Q8. How should researchers present this compound’s bioactivity data to ensure reproducibility and compliance with journal standards?

- Tables : Include IC50/Ki values, controls, and statistical parameters (SD, n-value). Example:

| Target | IC50 (μM) | Control (IC50) | Assay Type | Reference |

|---|---|---|---|---|

| Rat PLA2-II | 0.46 ± 0.03 | Mepacrine (320 μM) | In vitro enzymatic |

- Figures : Use dose-response curves with error bars and insets for structural formulas. Avoid overcrowding; limit to 2-3 key compounds per graphic .

- Discussion : Contextualize results against prior studies, addressing conflicts (e.g., species-specific PLA2 sensitivity) .

Q. Q9. What are the best practices for synthesizing this compound analogs to explore structure-activity relationships?

- Synthetic routes : Start with the depside core via esterification of orsellinic acid derivatives.

- Characterization : Use chiral HPLC to confirm stereochemistry and <sup>13</sup>C NMR for regiochemical assignments .

- Purity : Adhere to Beilstein Journal of Organic Chemistry guidelines: ≥95% purity (HPLC) with full spectral data in supplementary materials .

Addressing Contradictions and Gaps

Q. Q10. Why do some studies report this compound as a non-competitive inhibitor (e.g., α-glucosidase) while others suggest mixed inhibition?

Mechanistic discrepancies arise from assay design. For α-glucosidase, non-competitive inhibition (Ki = 27.8 μM) is determined via Lineweaver-Burk plots showing unchanged Km and reduced Vmax . However, mixed inhibition may emerge in cell-based assays due to membrane permeability effects. Always correlate in vitro kinetics with cell lysate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.